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molecular formula C15H12O4 B172630 2-(Benzyloxy)-5-formylbenzoic acid CAS No. 169209-25-0

2-(Benzyloxy)-5-formylbenzoic acid

Cat. No. B172630
M. Wt: 256.25 g/mol
InChI Key: FTTVXHXKTPOQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740670B2

Procedure details

Lithium hydroxide (3.38 g, 0.14 mol, 3 eq) in water (50 mL) was added to a stirred solution of benzyl 2-benzyloxy-5-formylbenzoate (16.13 g, 0.046 mol, 1 eq) in a mixture of tetrahydrofuran (200 mL) and methanol (50 mL). The solution was stirred overnight, acidified to pH 1 with 10% HCl, and the organic solvents removed in vacuo. The aqueous solution was extracted with ethyl acetate (200 mL), and the organic solution washed with brine (200 mL), then extracted with saturated aqueous sodium bicarbonate (3×200 mL). The basic solution was washed with ethyl acetate (200 mL), then acidified to pH 1 with 10% HCl and back extracted with ethyl acetate (3×200 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to give a pale yellow powder (10.83 g, 89%). 1H NMR (CDCl3) δ9.94 (s, 1H, O═C—H), 5.37 (s, 2H, CH2Ph).
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
16.13 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH2:3]([O:10][C:11]1[CH:26]=[CH:25][C:24]([CH:27]=[O:28])=[CH:23][C:12]=1[C:13]([O:15]CC1C=CC=CC=1)=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>O.O1CCCC1.CO>[CH2:3]([O:10][C:11]1[CH:26]=[CH:25][C:24]([CH:27]=[O:28])=[CH:23][C:12]=1[C:13]([OH:15])=[O:14])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.38 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
16.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OCC2=CC=CC=C2)C=C(C=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
the organic solution washed with brine (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium bicarbonate (3×200 mL)
WASH
Type
WASH
Details
The basic solution was washed with ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.83 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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